molecular formula C9H8N2O2 B13300744 2-(Prop-2-yn-1-ylamino)isonicotinic acid

2-(Prop-2-yn-1-ylamino)isonicotinic acid

Cat. No.: B13300744
M. Wt: 176.17 g/mol
InChI Key: PHNKMRDCFBLYKA-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylamino)isonicotinic acid is an organic compound with the molecular formula C9H8N2O2 It is a derivative of isonicotinic acid, where the amino group is substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with propargylamine. One common method is the Sandmeyer reaction, which is known for its efficiency and mild conditions. In this reaction, isonicotinic acid is first converted to its diazonium salt, which then reacts with propargylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The key is to optimize the reaction parameters, such as temperature, solvent, and catalyst, to achieve high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-ylamino)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-(Prop-2-yn-1-ylamino)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylamino)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: The parent compound, which has a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-(Prop-2-yn-1-ylamino)isonicotinic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(prop-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h1,3,5-6H,4H2,(H,10,11)(H,12,13)

InChI Key

PHNKMRDCFBLYKA-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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